
4-Bromo-2-fluoro-N-methylbenzamide
Overview
Description
4-Bromo-2-fluoro-N-methylbenzamide (CAS 749927-69-3) is a halogenated benzamide derivative with the molecular formula C₈H₇BrFNO and a molecular weight of 232.05 g/mol . Key properties include:
- Appearance: White to off-white crystalline solid.
- Melting Point: 125–129°C.
- Boiling Point: 284.8°C (predicted).
- Density: 1.5 g/cm³.
- pKa: 13.76 (predicted) .
This compound is a critical intermediate in synthesizing Enzalutamide (MDV 3100), a nonsteroidal androgen receptor antagonist used to treat metastatic castration-resistant prostate cancer. Its mechanism involves blocking androgen binding to the receptor and preventing nuclear translocation .
Preparation Methods
Primary Synthesis Route: Coupling Agent-Mediated Amidation
The most extensively documented method for synthesizing 4-bromo-2-fluoro-N-methylbenzamide involves a one-step coupling reaction between 4-bromo-2-fluorobenzoic acid and methylamine hydrochloride using BOP as the activating agent .
Reaction Mechanism and Conditions
The reaction proceeds via in situ activation of the carboxylic acid group by BOP, forming an active intermediate that reacts with methylamine to yield the target amide. Key conditions include:
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Molar ratios : 1.0 equivalent of 4-bromo-2-fluorobenzoic acid, 1.1 equivalents of methylamine hydrochloride, and 1.1 equivalents of BOP .
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Base : 3.3 equivalents of diisopropylethylamine (DIPEA) to neutralize HCl generated from methylamine hydrochloride .
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Solvent : Dichloromethane at a concentration of 0.20 mol/L .
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Temperature and duration : Room temperature (20°C) with stirring for 2 hours .
Workup and Purification
Post-reaction, the mixture is hydrolyzed and extracted twice with dichloromethane. The combined organic layers are washed with brine, dried over MgSO₄, concentrated, and purified via flash chromatography (10–50% ethyl acetate in cyclohexane) . This process affords the product as a white solid in quantitative yield (100%), demonstrating the efficiency of BOP-mediated couplings .
Alternative Synthetic Pathways
While the BOP-based method dominates literature, two alternative routes are theoretically plausible based on raw material availability and standard amidation practices .
Acyl Chloride Intermediate Route
4-Bromo-2-fluorobenzoic acid could be converted to its acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with methylamine. However, this method introduces handling challenges due to the toxicity and moisture sensitivity of acyl chlorides. No experimental details for this route are reported in the provided sources .
Direct Aminolysis of Esters
Methylamine could theoretically displace alkoxy groups from 4-bromo-2-fluorobenzoate esters. However, ester synthesis adds steps, and the reaction may require harsh conditions (e.g., high temperatures or prolonged reflux), reducing practicality compared to the BOP method .
Optimization of Reaction Parameters
Solvent Selection
Dichloromethane is preferred for its ability to dissolve both polar (BOP, DIPEA) and nonpolar (aromatic acid) components. Methanol and chloroform are less ideal due to partial solubility of reactants .
Stoichiometric Considerations
Using a slight excess of methylamine hydrochloride (1.1 equiv.) ensures complete consumption of the carboxylic acid, while excess BOP (1.1 equiv.) drives the reaction to completion. DIPEA (3.3 equiv.) maintains a basic environment, preventing protonation of the amine .
Temperature and Time
Room temperature (20°C) and a 2-hour reaction time balance efficiency and practicality. Elevated temperatures risk side reactions, while shorter durations may leave starting material unreacted .
Characterization and Analytical Data
Physical Properties
Property | Value | Source |
---|---|---|
Melting point | 125.0–129.0°C | |
Boiling point | 284.8±30.0°C (Predicted) | |
Density | 1.545±0.06 g/cm³ (Predicted) | |
Solubility | Chloroform, methanol (slight) | |
pKa | 13.76±0.46 (Predicted) |
Spectroscopic Data
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¹H NMR (predicted) : Aromatic protons appear as doublets due to fluorine coupling (δ 7.5–8.0 ppm), with N-methyl singlet at δ 2.9–3.1 ppm.
Industrial and Pharmacological Relevance
Role in Enzalutamide Synthesis
This compound is a key precursor in synthesizing enzalutamide (MDV 3100), a nonsteroidal antiandrogen used in prostate cancer treatment. Its bromine and fluorine substituents enable subsequent cross-coupling reactions to introduce advanced functional groups .
Scalability and Cost
The BOP method’s quantitative yield and mild conditions facilitate large-scale production. Commercial suppliers list prices ranging from $9.00/250 mg to $1135/2.5 g, reflecting demand in research and bulk manufacturing .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-N-methylbenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of substituted benzamides.
Reduction: Formation of N-methyl-4-bromo-2-fluoroaniline.
Oxidation: Formation of 4-bromo-2-fluorobenzoic acid.
Scientific Research Applications
Pharmaceutical Development
4-Bromo-2-fluoro-N-methylbenzamide serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its unique halogen substitutions enhance biological activity, making it valuable in drug discovery processes.
Case Study: Drug Synthesis
A notable application is its role in synthesizing enzalutamide, a drug used in prostate cancer treatment. The compound acts as a key precursor in a multi-step synthesis process involving reactions with various agents to yield the final product .
Biochemical Research
In biochemical studies, this compound is utilized to investigate enzyme interactions and metabolic pathways. It provides insights into how different compounds affect biological systems, which is essential for understanding disease mechanisms and developing new therapies.
Research Findings
Studies have indicated that compounds with similar structures can inhibit enzymes involved in neurotransmitter synthesis, suggesting potential applications in treating neurological disorders.
Agricultural Chemistry
The potential of this compound as a pesticide or herbicide is under investigation. Its unique structure may contribute to the development of more effective and environmentally friendly agricultural chemicals.
Application Insights
Research is ongoing to evaluate its efficacy and safety as an agricultural chemical, focusing on its ability to target specific pests while minimizing environmental impact .
Material Science
In material science, this compound is explored for its properties in creating novel materials, particularly polymers. Its unique structural characteristics can impart desirable mechanical and thermal properties to polymeric materials.
Material Properties
The incorporation of halogenated benzamides like this compound into polymer matrices has shown promise in enhancing their performance characteristics .
Analytical Chemistry
This compound is also employed in analytical chemistry for developing methods to detect and quantify similar compounds. Its unique chemical properties facilitate accurate analysis in various laboratory settings.
Analytical Techniques
Methods developed using this compound have improved the detection limits and specificity for related halogenated compounds, enhancing laboratory capabilities .
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-N-methylbenzamide involves its interaction with specific molecular targets. For instance, as an intermediate in the synthesis of MDV 3100 (Enzalutamide), it acts as an androgen-receptor antagonist. It blocks androgens from binding to the androgen receptor, preventing nuclear translocation and co-activator recruitment of the ligand-receptor complex .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Bromo-N-(2-nitrophenyl)benzamide (I)
- Molecular Formula : C₁₃H₉BrN₂O₃.
- Structural Features : Contains a nitro group at the 2-position of the aniline ring instead of fluorine and methylamide.
- Crystallography: Exhibits two molecules per asymmetric unit, with bond angles and lengths comparable to 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB).
4-Bromo-N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenylsulfonamido)benzamide (C8)
- Molecular Formula : C₂₂H₂₀BrN₂O₆S.
- Functional Groups : Features methoxy groups on the aniline ring and a sulfonamido substituent.
- Applications : Derived as a liver X receptor β (LXRβ) agonist, indicating a divergent biological target compared to the androgen receptor antagonism of 4-bromo-2-fluoro-N-methylbenzamide. Methoxy groups enhance solubility, which may improve pharmacokinetic profiles .
4-Bromo-N-methoxy-N-methyl-2-(methylthio)benzamide
- Synthesis : Prepared via coupling of 4-bromo-2-(methylthio)benzoic acid with N,O-dimethylhydroxylamine hydrochloride using BOP reagent.
- Key Differences: Replaces the fluorine atom with a methylthio group and substitutes the methylamide with a methoxy-N-methyl group.
4-Bromo-2-fluorobenzamide
- Molecular Formula: C₇H₅BrFNO.
- Comparison: Lacks the N-methyl group present in the title compound. Reported melting points and boiling points are similar, but the absence of the methyl group may affect metabolic stability .
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide
- Structural Complexity : Incorporates chloro , fluoro , and trifluoropropoxy substituents.
- Synthetic Use : Demonstrates the versatility of bromo-fluoro benzamides in constructing polyhalogenated bioactive molecules. The trifluoropropoxy group introduces steric and electronic effects distinct from the methylamide in the parent compound .
Tabulated Comparison of Key Compounds
Discussion of Structural and Functional Differences
- Electron Effects : Fluorine’s electronegativity enhances the electron-deficient nature of the aromatic ring, facilitating nucleophilic substitution reactions. In contrast, nitro or methoxy groups alter electronic profiles, affecting reactivity in downstream syntheses .
- Biological Activity : The N-methyl group in this compound is critical for androgen receptor antagonism, while sulfonamido or trifluoropropoxy groups redirect activity toward other targets like LXRβ or kinase inhibition .
- Physicochemical Properties : Methoxy and methylthio substituents increase solubility and lipophilicity, respectively, impacting drug-likeness. The parent compound’s balance of halogen and methyl groups optimizes it for intermediate use in Enzalutamide synthesis .
Biological Activity
4-Bromo-2-fluoro-N-methylbenzamide is a synthetic compound with significant potential in medicinal chemistry, particularly as a pharmaceutical intermediate. This article delves into its biological activity, synthesis, and implications for drug development, supported by various research findings and case studies.
- Molecular Formula : C₈H₇BrFNO
- Molecular Weight : 232.05 g/mol
- Appearance : White to almost white crystalline solid
- Melting Point : 125°C to 129°C
The compound features a bromine atom at the para position and a fluorine atom at the ortho position relative to the amide group, contributing to its unique chemical reactivity and biological activity.
This compound has been identified as an inhibitor of cytochrome P450 enzyme CYP1A2, which is crucial in drug metabolism. This inhibition can influence the pharmacokinetics of co-administered drugs that are substrates for this enzyme, raising concerns about potential drug-drug interactions in therapeutic contexts.
Additionally, its structure suggests possible anticancer activity, particularly in relation to prostate cancer treatments. Its derivatives are being explored for their efficacy against cancer cells by interfering with cellular signaling pathways that promote proliferation.
Synthesis and Derivatives
The synthesis of this compound involves several methods, including:
- Substitution Reactions : The halogen atoms can be substituted by other nucleophiles.
- Oxidation and Reduction : These reactions can yield various derivatives that may enhance biological activity.
- Coupling Reactions : Such as Suzuki-Miyaura coupling, which can modify the compound for specific applications.
Case Study: Prostate Cancer Treatment
One significant application of this compound is in the synthesis of enzalutamide, a drug used for treating advanced prostate cancer. Enzalutamide functions by antagonizing androgen receptors (AR) and inhibiting prostate-specific antigen (PSA) induction, making it a critical therapeutic agent in managing castration-resistant prostate cancer .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, we can compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Attributes |
---|---|---|
This compound | Bromine and fluorine substitution | Intermediate in enzalutamide synthesis |
4-Bromo-2-fluoro-N-(5-fluoropyridin-2-yl)benzamide | Pyridine ring substitution | Potentially different biological activity |
4-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]benzamide | Lacks fluorine substitution | Different reactivity profile due to structural variations |
This table highlights how variations in structure can lead to differences in biological activity and therapeutic applications.
Research Findings
Despite limited direct studies on this compound itself, its derivatives have been investigated extensively. For instance, research has shown that compounds with similar halogen substitutions exhibit enhanced binding affinity to specific proteins involved in cancer pathways.
Additionally, studies have indicated that modifications to the amide group can significantly impact solubility and metabolic stability, which are crucial for developing effective pharmaceuticals .
Q & A
Q. What are the optimal synthetic routes for preparing 4-Bromo-2-fluoro-N-methylbenzamide with high purity?
Methodological Answer:
The synthesis typically involves sequential halogenation and amide coupling. A plausible route includes:
Bromination/Fluorination: Start with a fluorobenzaldehyde derivative (e.g., 2-fluorobenzaldehyde) and introduce bromine via electrophilic substitution under controlled conditions (e.g., using Br₂/FeBr₃ or NBS) .
Oxidation to Carboxylic Acid: Convert the aldehyde to the corresponding carboxylic acid using KMnO₄ or CrO₃ .
Amide Formation: React the acid with methylamine via coupling reagents like EDCl/HOBt or CDI in anhydrous DMF .
Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve >95% purity, confirmed by HPLC .
Key Considerations: Optimize reaction temperatures (e.g., 0–5°C for bromination to minimize di-substitution) and stoichiometry (1.2 eq methylamine for complete conversion).
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR:
- ¹H NMR: Expect a singlet for N–CH₃ (~3.0 ppm), aromatic protons split by fluorine coupling (e.g., doublet of doublets for ortho-F at ~7.2–8.0 ppm), and Br-induced deshielding .
- ¹³C NMR: Fluorine coupling (¹JCF ~245 Hz) for C-F and Br-induced shifts (~125 ppm for C-Br) .
- IR Spectroscopy: Confirm amide C=O stretch (~1650 cm⁻¹) and N–H (if present, ~3300 cm⁻¹) .
- Mass Spectrometry (ESI-MS): Look for [M+H]⁺ at m/z 246 (C₈H₈BrFNO⁺) with isotopic patterns for Br (1:1 ratio for M and M+2) .
Validation: Compare with computational predictions (e.g., ACD/Labs NMR simulator) .
Q. What computational methods predict physicochemical properties and reactivity of this compound?
Methodological Answer:
- Quantum Chemical Calculations (DFT): Use Gaussian or ORCA to compute electronic properties (HOMO-LUMO gaps, electrostatic potential maps) to predict nucleophilic/electrophilic sites .
- QSPR Models: Train models on logP, solubility, and melting point using descriptors like molar refractivity and topological polar surface area (TPSA) .
- Molecular Dynamics (MD): Simulate solubility in solvents (e.g., DMSO, ethanol) via Gibbs free energy calculations .
Properties
IUPAC Name |
4-bromo-2-fluoro-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c1-11-8(12)6-3-2-5(9)4-7(6)10/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJCFNRLEJHPTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640781 | |
Record name | 4-Bromo-2-fluoro-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
749927-69-3 | |
Record name | 4-Bromo-2-fluoro-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-fluoro-N-methylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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